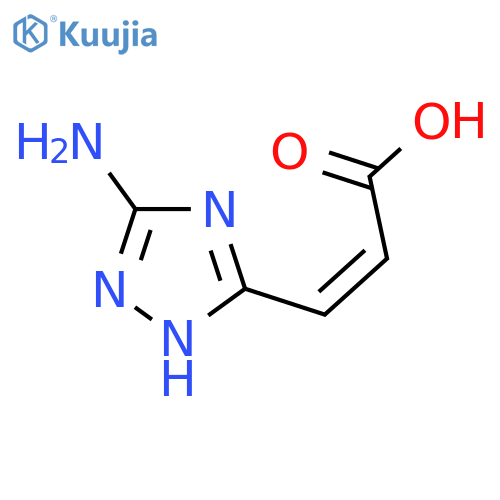

Cas no 1338497-38-3 ((2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate)

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate 化学的及び物理的性質

名前と識別子

-

- (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate

- (Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid

- (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid

- BBL033132

- STL259772

- 2-propenoic acid, 3-(5-amino-1H-1,2,4-triazol-3-yl)-, (2Z)-, nitrate

-

- MDL: MFCD20441428

- インチ: 1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1-

- InChIKey: HVRJDTMDBMALKV-UPHRSURJSA-N

- SMILES: OC(/C=C\C1=NC(N)=NN1)=O

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 11

- 回転可能化学結合数: 2

- 複雑さ: 181

- XLogP3: -0.4

- トポロジー分子極性表面積: 105

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB410638-1 g |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate |

1338497-38-3 | 1g |

€489.50 | 2023-04-24 | ||

| abcr | AB410638-500 mg |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate |

1338497-38-3 | 500MG |

€373.00 | 2023-02-03 | ||

| abcr | AB410638-5 g |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate |

1338497-38-3 | 5g |

€1324.50 | 2023-04-24 | ||

| Key Organics Ltd | VS-11834-0.5g |

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |

1338497-38-3 | >90% | 0.5g |

£175.00 | 2025-02-08 | |

| abcr | AB410638-1g |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate; . |

1338497-38-3 | 1g |

€477.00 | 2025-03-19 | ||

| abcr | AB410638-5g |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate; . |

1338497-38-3 | 5g |

€1277.00 | 2025-03-19 | ||

| Key Organics Ltd | VS-11834-5g |

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |

1338497-38-3 | >90% | 5g |

£961.00 | 2025-02-08 | |

| abcr | AB410638-500mg |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate; . |

1338497-38-3 | 500mg |

€397.00 | 2025-03-19 | ||

| Key Organics Ltd | VS-11834-1g |

(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |

1338497-38-3 | >90% | 1g |

£287.00 | 2025-02-08 |

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate 関連文献

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrateに関する追加情報

Compound CAS No. 1338497-38-3: (2Z)-3-(5-Amino-1H-1,2,4-Triazol-3-yl)Acrylic Acid Nitrate

The compound (2Z)-3-(5-Amino-1H-1,2,4-Triazol-3-yl)Acrylic Acid Nitrate (CAS No. 1338497-38-3) is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structural features, which include a triazole ring fused with an acrylic acid moiety. The presence of the amino group (-NH₂) on the triazole ring introduces additional functional versatility, making it a valuable molecule for research and development in fields such as pharmaceuticals, agrochemicals, and advanced materials.

Recent studies have highlighted the importance of (2Z)-Triazolyl Acrylic Acid Derivatives in the development of novel bioactive compounds. The triazole ring is known for its stability and ability to form hydrogen bonds, which are critical for molecular recognition and binding in biological systems. The acrylic acid component adds reactivity and flexibility to the molecule, enabling it to participate in various chemical reactions such as polymerization and cross-linking. These properties make (2Z)-Triazolyl Acrylic Acid Nitrate a promising candidate for use in drug delivery systems and advanced polymer materials.

One of the most recent advancements in the synthesis of this compound involves the optimization of reaction conditions to improve yield and purity. Researchers have employed green chemistry principles to develop environmentally friendly synthesis routes, reducing the environmental footprint of production processes. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate reaction times while maintaining high product quality. This approach not only enhances the efficiency of production but also aligns with global sustainability goals.

In terms of applications, (2Z)-Triazolyl Acrylic Acid Nitrate has shown potential in the development of bioactive polymers for tissue engineering. The compound's ability to form stable cross-links with other biomolecules makes it ideal for creating scaffolds that mimic the extracellular matrix. Recent experiments have demonstrated that these scaffolds can promote cell adhesion and proliferation, paving the way for innovative solutions in regenerative medicine.

Beyond its role in materials science, this compound has also been explored for its antimicrobial properties. Studies have shown that Triazolyl Acrylic Acid Derivatives can inhibit the growth of pathogenic bacteria by disrupting cellular membranes or interfering with essential metabolic pathways. This discovery opens new avenues for the development of antibacterial agents with reduced resistance potential.

Another emerging application lies in the field of agricultural chemistry, where this compound has been investigated as a potential plant growth regulator. Its ability to modulate plant hormone signaling pathways could lead to enhanced crop yields and stress tolerance. Preliminary field trials have shown promising results, suggesting that this compound could play a significant role in sustainable agriculture practices.

The safety profile of (2Z)-Triazolyl Acrylic Acid Nitrate has also been a focus of recent research efforts. Toxicological studies indicate that this compound exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully understand its potential health risks and environmental impact.

In conclusion, (2Z)-3-(5-Amino-1H-1,2,4-Triazol-3-yl)Acrylic Acid Nitrate (CAS No. 1338497-38-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, combined with recent advancements in synthesis and application research, position it as a key player in future scientific innovations.

1338497-38-3 ((2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate) Related Products

- 1176721-33-7(2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)

- 1204298-40-7(3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)

- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)

- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)

- 2172206-46-9(5-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}methyl)furan-2-carboxylic acid)

- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)

- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)

- 1779900-95-6(3-(4-ethylphenyl)-2-methoxypropanoic acid)

- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)